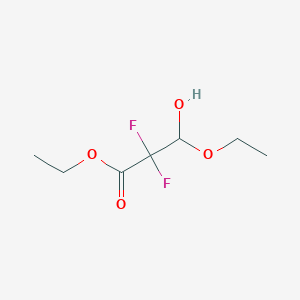

Ethyl 3-Ethoxy-2,2-difluoro-3-hydroxypropionate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 3-Ethoxy-2,2-difluoro-3-hydroxypropionate is a useful research compound. Its molecular formula is C7H12F2O4 and its molecular weight is 198.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Synthesis of Fluorinated Compounds

- Ethyl 3-Ethoxy-2,2-difluoro-3-hydroxypropionate has been used in the synthesis of various fluorinated compounds. For instance, it reacts with ethanol to produce ethyl 2-ethoxy-3,3,3-trifluoro-2-hydroxy-propionate, a compound of interest in the study of fluorinated organic compounds (Banks, Berry, & Moore, 1969).

Pseudopeptide Synthesis

- This compound has been employed in the synthesis of difluorinated pseudopeptides. A study demonstrated its use in a Reformatsky-type reaction leading to various difluorinated pseudopeptides, which are important in peptide and protein research (Gouge, Jubault, & Quirion, 2004).

Bio-Based Chemical Production

- In the field of biotechnology, 3-hydroxypropionic acid, a derivative of this compound, is considered a valuable platform chemical. It serves as a precursor for several key compounds like acrylic acid, 1,3-propanediol, and others. The compound is produced using genetically engineered microorganisms and various metabolic pathways (Vidra & Németh, 2017).

Building Blocks for Chemical Synthesis

- Ethyl 3-Ethoxy-2,2-difluoro-3-hydroxy-propionate serves as a building block in chemical synthesis, being utilized to create various difluoro-functionalized esters and amides. This application is significant in the development of novel chemical entities (Tsukamoto & Kitazume, 1992).

Enantioselective Synthesis

- The compound is used in the enantioselective synthesis of 2,2-difluoro-3-hydroxycarboxylates, a process critical in producing compounds with specific stereochemical configurations, which is important in pharmaceuticals and fine chemicals (Kuroki, Asada, & Iseki, 2000).

Biochemical Pathway Research

- Research has been conducted on the biosynthetic pathways for 3-hydroxypropionic acid production, a derivative of this compound. These studies are fundamental in understanding and optimizing biochemical processes for industrial applications (Jiang, Meng, & Xian, 2009).

Chemoenzymatic Synthesis

- This compound has been utilized in the chemoenzymatic synthesis of enantiomers, which are important in the creation of optically active pharmaceuticals (Varga et al., 2013).

Safety and Hazards

The safety data sheet advises to avoid dust formation and breathing mist, gas, or vapors . Contact with skin and eyes should be avoided . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation and remove all sources of ignition . In case of a spill or leak, personnel should be evacuated to safe areas and people should be kept away from and upwind of the spill/leak .

作用機序

Biochemical Pathways

The biochemical pathways affected by Ethyl 3-Ethoxy-2,2-difluoro-3-hydroxypropionate are currently unknown . As research progresses, we can expect to gain a better understanding of the pathways this compound affects and their downstream effects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Specific information on how such factors impact this compound is currently unavailable .

特性

IUPAC Name |

ethyl 3-ethoxy-2,2-difluoro-3-hydroxypropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12F2O4/c1-3-12-5(10)7(8,9)6(11)13-4-2/h5,10H,3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCDGEVPPIDIMON-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C(C(=O)OCC)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12F2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40374515 |

Source

|

| Record name | Ethyl 3-ethoxy-2,2-difluoro-3-hydroxypropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40374515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141546-97-6 |

Source

|

| Record name | Ethyl 3-ethoxy-2,2-difluoro-3-hydroxypropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40374515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,1-Dioxobenzo[b]thiophen-2-ylmethyl chloroformate](/img/structure/B142125.png)

![[(1S,2S)-2-(hydroxymethyl)-3,3-dimethoxycyclobutyl]methanol](/img/structure/B142127.png)